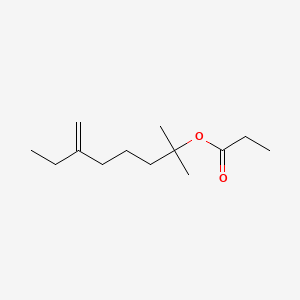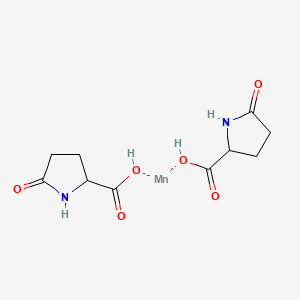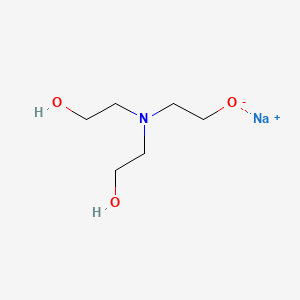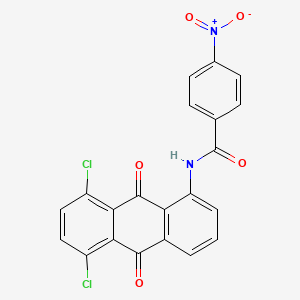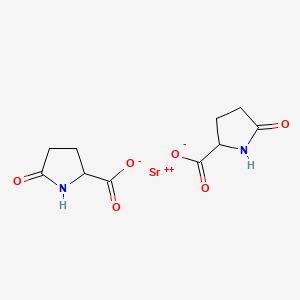
Strontium bis(5-oxo-DL-prolinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium bis(5-oxo-DL-prolinate) is a chemical compound with the molecular formula C10H12N2O6Sr and a molecular weight of 343.83 g/mol It is a strontium salt of 5-oxo-DL-proline, a derivative of proline, an amino acid
Métodos De Preparación
The synthesis of Strontium bis(5-oxo-DL-prolinate) typically involves the reaction of strontium salts with 5-oxo-DL-proline under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Strontium bis(5-oxo-DL-prolinate) can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: It can undergo substitution reactions where the strontium ion may be replaced by other metal ions under appropriate conditions.
Complex Formation: The compound can form complexes with other molecules, which can be useful in various applications.
Aplicaciones Científicas De Investigación
Strontium bis(5-oxo-DL-prolinate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology and Medicine: Strontium compounds are known for their role in bone health.
Industry: The compound can be used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Strontium bis(5-oxo-DL-prolinate) involves its interaction with biological systems, particularly in bone metabolism. Strontium ions can mimic calcium ions and are incorporated into bone tissue, promoting bone formation and reducing bone resorption. This dual action helps in maintaining bone density and strength . The molecular targets include the calcium-sensing receptor (CaSR) and pathways involved in osteoblast and osteoclast regulation .
Comparación Con Compuestos Similares
Strontium bis(5-oxo-DL-prolinate) can be compared with other strontium compounds such as:
Strontium ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action in promoting bone health.
Strontium chloride: Commonly used in dental care products for its desensitizing properties.
Strontium carbonate: Used in pyrotechnics and as a precursor for other strontium compounds.
Propiedades
Número CAS |
85959-41-7 |
|---|---|
Fórmula molecular |
C10H12N2O6Sr |
Peso molecular |
343.83 g/mol |
Nombre IUPAC |
strontium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Sr/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
Clave InChI |
MCUOJRSXUUTWDJ-UHFFFAOYSA-L |
SMILES canónico |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





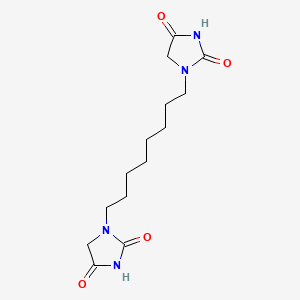
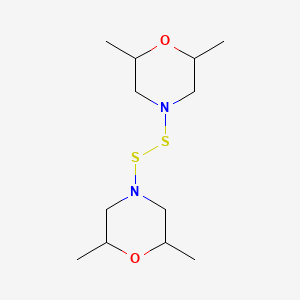
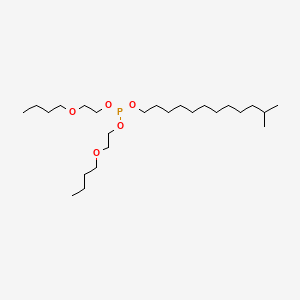

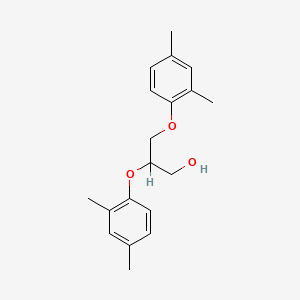
![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)
